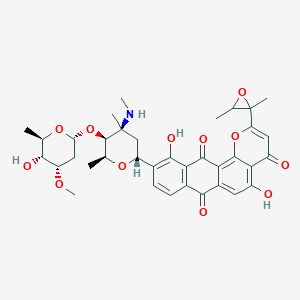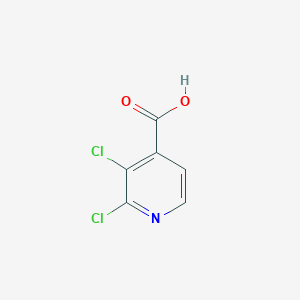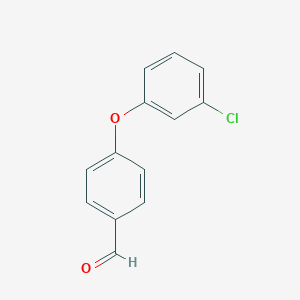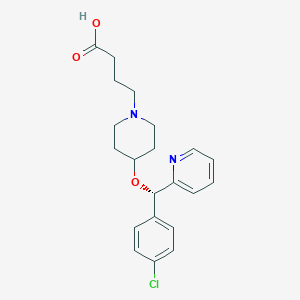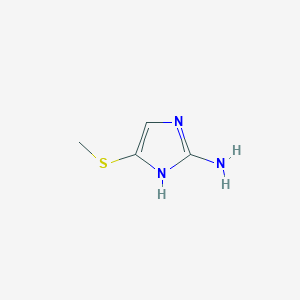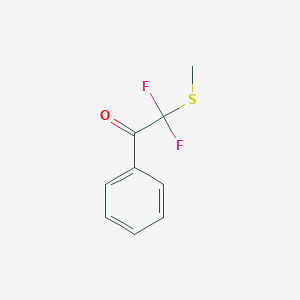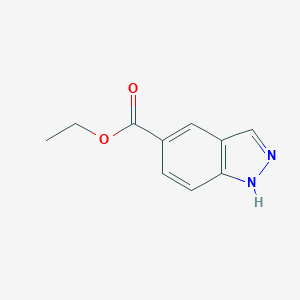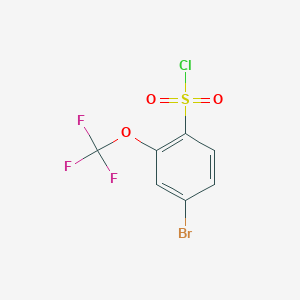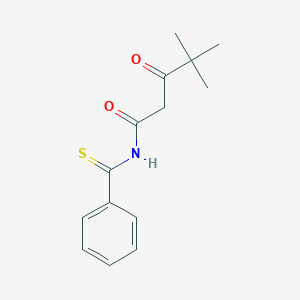
(7-Iodo-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-Iodo-1H-indol-3-yl)acetic acid, also known as 7-IAA, is a synthetic compound that has been widely used in scientific research. It is a derivative of the natural plant hormone, indole-3-acetic acid (IAA), and has been found to have similar biological activities.
Mechanism Of Action
The mechanism of action of (7-Iodo-1H-indol-3-yl)acetic acid involves its ability to bind to and activate the same receptors as IAA. This leads to the activation of downstream signaling pathways that regulate various biological processes.
Biochemical And Physiological Effects
(7-Iodo-1H-indol-3-yl)acetic acid has been found to have a range of biochemical and physiological effects. It has been shown to stimulate plant growth and development, regulate gene expression, and modulate ion transport across cell membranes. In addition, it has been found to have anti-cancer properties and has been investigated as a potential therapeutic agent.
Advantages And Limitations For Lab Experiments
One advantage of using (7-Iodo-1H-indol-3-yl)acetic acid in lab experiments is its ability to mimic the biological activities of IAA. This allows researchers to investigate the role of IAA in various biological processes. However, one limitation is that (7-Iodo-1H-indol-3-yl)acetic acid may not fully replicate the effects of IAA in vivo, as it is a synthetic compound.
Future Directions
There are several future directions for research on (7-Iodo-1H-indol-3-yl)acetic acid. One area of interest is the development of novel synthetic analogs of (7-Iodo-1H-indol-3-yl)acetic acid with improved biological activities. Another area of interest is the investigation of the role of (7-Iodo-1H-indol-3-yl)acetic acid in plant-microbe interactions, as well as its potential use as a biocontrol agent. Furthermore, the anti-cancer properties of (7-Iodo-1H-indol-3-yl)acetic acid could be further explored for potential therapeutic applications.
Synthesis Methods
The synthesis of (7-Iodo-1H-indol-3-yl)acetic acid involves the reaction of indole-3-acetic acid with iodine and acetic anhydride in the presence of a catalyst. The resulting product is purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
(7-Iodo-1H-indol-3-yl)acetic acid has been extensively used in scientific research due to its ability to mimic the biological activities of IAA. It has been used in studies to investigate the role of IAA in plant growth and development, as well as in studies on the regulation of auxin signaling pathways.
properties
CAS RN |
191674-63-2 |
|---|---|
Product Name |
(7-Iodo-1H-indol-3-yl)acetic acid |
Molecular Formula |
C10H8INO2 |
Molecular Weight |
301.08 g/mol |
IUPAC Name |
2-(7-iodo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8INO2/c11-8-3-1-2-7-6(4-9(13)14)5-12-10(7)8/h1-3,5,12H,4H2,(H,13,14) |
InChI Key |
UTEXOTNCDLRKDE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)I)NC=C2CC(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)I)NC=C2CC(=O)O |
synonyms |
1H-Indole-3-aceticacid,7-iodo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



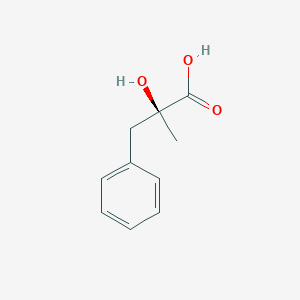
![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)
